DHMEQ (racemate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

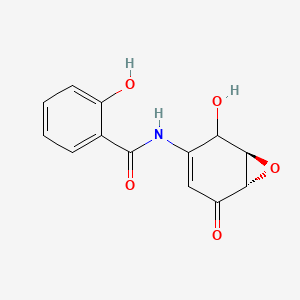

Dehydroxymethylepoxyquinomicin (DHMEQ) is a synthetic compound known for its potent inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It is being developed as an anti-inflammatory and anticancer agent. The racemate form of DHMEQ contains equal amounts of two enantiomers, which are mirror images of each other. This compound has shown significant potential in various scientific research applications due to its ability to modulate key biological pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DHMEQ involves a chemoenzymatic approach. One of the key steps includes the use of Burkholderia cepacia lipase-catalyzed hydrolysis. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-Epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This is followed by lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give the desired enantiomer in an enantiomerically pure state. Several chemical transformation steps from the enzyme reaction product yield DHMEQ without any loss of stereochemical purity .

Industrial Production Methods

Industrial production methods for DHMEQ are not extensively documented in the literature. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring the production of high-purity DHMEQ.

Análisis De Reacciones Químicas

Types of Reactions

DHMEQ undergoes various chemical reactions, including:

Oxidation: DHMEQ can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in DHMEQ.

Substitution: Substitution reactions can occur at various positions on the DHMEQ molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

DHMEQ has a wide range of scientific research applications, including:

Mecanismo De Acción

DHMEQ exerts its effects by directly binding to and inactivating components of NF-κB. NF-κB is a transcription factor that promotes the expression of many inflammatory mediators. By inhibiting NF-κB, DHMEQ reduces the expression of these mediators, thereby exerting anti-inflammatory and anticancer effects. The compound has been shown to inhibit both the early and late phases of cancer metastasis .

Comparación Con Compuestos Similares

Similar Compounds

Epoxyquinomicin C: The natural product from which DHMEQ was derived.

(-)-DHMEQ: The enantiomerically pure form of DHMEQ, which is more potent and less toxic than the racemate.

Uniqueness

DHMEQ is unique due to its potent inhibitory effects on NF-κB and its ability to modulate key biological pathways. Unlike some other NF-κB inhibitors, DHMEQ has shown efficacy in various in vivo models without significant toxicity, making it a promising candidate for therapeutic applications.

Propiedades

Fórmula molecular |

C13H11NO5 |

|---|---|

Peso molecular |

261.23 g/mol |

Nombre IUPAC |

2-hydroxy-N-[(1R,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |

InChI |

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10?,11-,12-/m1/s1 |

Clave InChI |

IUOMATKBBPCLFR-PQDIPPBSSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@@H](C2O)O3)O |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

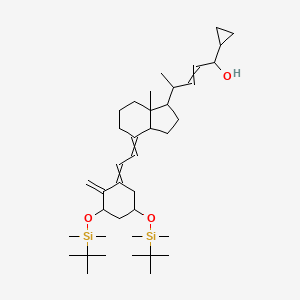

![24-Cycloproyply-1,3-bis[[(1,1-dimethylethyl)dimethylsily]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol](/img/structure/B10800384.png)

![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B10800386.png)

![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B10800388.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[(4R)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B10800390.png)

![potassium;[(1R,2S)-1-[[(1R,18R,20R,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B10800396.png)

![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B10800399.png)

![potassium [(1R,2S)-1-[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0(3),(1)(2).0,(1).0(1),(2)]nonacosa-3,5,7,9,11-pentaene-27-amido]-2-ethenylcyclopropanecarbonyl](cyclopropanesulfonyl)azanide](/img/structure/B10800427.png)